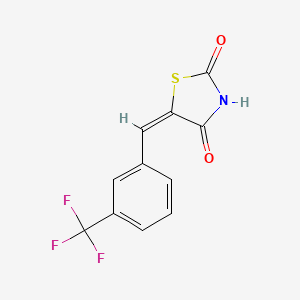

TCS-PIM-1-4a

Descripción general

Descripción

TCS-PIM-1-4a, también conocido como 5-[(3-trifluorometilfenil)metilen]-2,4-tiazolidindiona, es un inhibidor potente y selectivo de la familia de quinasas Pim. Estas quinasas están involucradas en varios procesos celulares, incluyendo el crecimiento celular, la supervivencia y la proliferación. This compound ha demostrado un potencial significativo en la inhibición de la actividad de las quinasas Pim, convirtiéndolo en un compuesto valioso en la investigación y el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

TCS-PIM-1-4a tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación del Cáncer: Se utiliza para estudiar el papel de las quinasas Pim en la proliferación y la supervivencia de las células cancerosas.

Industria: This compound se utiliza en el desarrollo de inhibidores de quinasas y otros agentes farmacéuticos.

Mecanismo De Acción

TCS-PIM-1-4a ejerce sus efectos inhibiendo selectivamente la actividad de las quinasas Pim. Compite con el ATP por la unión al dominio de la quinasa, evitando así la fosforilación de los objetivos posteriores. Esta inhibición interrumpe varios procesos celulares, incluyendo la progresión del ciclo celular, la apoptosis y el metabolismo. El compuesto también activa la proteína quinasa activada por AMP (AMPK), que inhibe aún más la vía del complejo 1 diana de la rapamicina de mamíferos (mTORC1), lo que lleva a una reducción del crecimiento y la proliferación celular .

Análisis Bioquímico

Biochemical Properties

TCS-PIM-1-4a plays a crucial role in biochemical reactions by inhibiting Pim kinases, which are serine/threonine kinases involved in cell survival, proliferation, and differentiation. The compound exhibits high selectivity for Pim-1 and Pim-2 kinases, with IC50 values of 24 nM and 100 nM, respectively . This compound interacts with the ATP-binding site of these kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and cell cycle arrest. For instance, in PC3 prostate carcinoma cells, this compound exhibits cytotoxicity with an IC50 of 17 μM . The compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell survival and proliferation, such as the mammalian target of rapamycin complex 1 (mTORC1) and 4E-BP1 . Additionally, this compound affects gene expression by modulating the activity of transcription factors like NF-κB, leading to altered expression of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Pim kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which is crucial for protein synthesis and cell growth . This compound also affects the phosphorylation of other proteins involved in cell cycle regulation and apoptosis, such as p21 and BAD . By inhibiting these phosphorylation events, this compound disrupts cell survival pathways, leading to increased apoptosis and reduced proliferation in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound induces apoptosis and cell cycle arrest within 24 to 48 hours of treatment . Long-term exposure to this compound has been associated with sustained inhibition of Pim kinase activity and prolonged cytotoxic effects in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving nu/nu nude mice, oral administration of this compound at a dosage of 60 mg/kg twice daily for 21 days resulted in significant tumor growth delay without adverse effects on body weight, blood counts, or chemistries . Higher dosages may lead to increased toxicity, as evidenced by elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in liver ischemia-reperfusion injury models . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate energy metabolism and cell growth. The compound inhibits Pim kinases, which play a role in the mTORC1 pathway, a key regulator of cellular metabolism . By blocking mTORC1 activity, this compound activates AMP-activated protein kinase (AMPK), leading to reduced protein synthesis and increased autophagy . This metabolic shift promotes apoptosis and inhibits cell proliferation, particularly in cancer cells. Additionally, this compound affects the phosphorylation of proteins involved in glucose metabolism, further influencing cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is cell-permeable and can efficiently enter cells to exert its inhibitory effects on Pim kinases . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it interacts with its target kinases . The compound’s distribution is also affected by its binding to plasma proteins, which may influence its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it inhibits Pim kinases and their downstream targets . The subcellular localization of this compound is influenced by its interactions with other proteins and post-translational modifications. For example, phosphorylation of target proteins by Pim kinases can alter their localization and stability, affecting cellular processes such as cell cycle regulation and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TCS-PIM-1-4a implica la reacción de 3-trifluorometilbenzaldehído con tiazolidindiona bajo condiciones específicas. La reacción normalmente requiere una base como hidróxido de sodio o carbonato de potasio y se lleva a cabo en un disolvente adecuado como etanol o metanol. La mezcla de reacción se calienta a reflujo durante varias horas, seguida de enfriamiento y cristalización para obtener el producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, el tiempo de reacción y la elección del disolvente. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para garantizar una alta pureza adecuada para aplicaciones de investigación y farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

TCS-PIM-1-4a experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados de tiazolidindiona sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

NVP-ADW742: Un inhibidor del receptor IGF-1 con potente actividad contra diversas líneas celulares cancerosas.

PCI-34051: Un inhibidor selectivo de la histona desacetilasa 8 (HDAC8) con propiedades anticancerígenas.

Singularidad de TCS-PIM-1-4a

This compound destaca por su alta selectividad y potencia como inhibidor de la quinasa Pim. Su capacidad para activar la AMPK e inhibir la actividad de mTORC1 lo convierte en una herramienta valiosa en la investigación del cáncer y en potenciales aplicaciones terapéuticas. La estructura química y el mecanismo de acción únicos del compuesto proporcionan ventajas distintivas sobre otros inhibidores de quinasas .

Propiedades

IUPAC Name |

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJLOFCOEOHFKQ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.